3-(Difluoromethoxy)-4-nitrobenzaldehyde
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Overview
Description
3-(Difluoromethoxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-nitrobenzaldehyde typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzaldehyde precursor. One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)-4-nitrobenzoic acid.
Reduction: 3-(Difluoromethoxy)-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-nitrobenzaldehyde depends on its application. In biochemical contexts, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)benzyl bromide
Uniqueness
3-(Difluoromethoxy)-4-nitrobenzaldehyde is unique due to the combination of the difluoromethoxy and nitro groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The presence of both electron-withdrawing groups (difluoromethoxy and nitro) can significantly influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
3-(Difluoromethoxy)-4-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article reviews its synthesis, biological properties, and applications based on available research findings.
- Molecular Formula : C8H6F2N2O3
- Molecular Weight : 220.14 g/mol
- IUPAC Name : this compound
The compound contains a nitro group and a difluoromethoxy substituent, which are known to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available precursors such as 4-nitrobenzaldehyde.
- Reagents : Common reagents include difluoromethyl ether and suitable catalysts.
- Reaction Conditions : The reaction is usually conducted under controlled temperature and pressure to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the nitro group often show enhanced antibacterial effects against various pathogens, including Xanthomonas oryzae and Pseudomonas syringae .
- Case Study : A study evaluated the antibacterial activity of several nitro-substituted compounds, revealing that those with the 4-nitro group had improved efficacy compared to controls like bismerthiazol .
Compound | Activity Against Xoo (%) | Activity Against Psa (%) |
---|---|---|
This compound | TBD | TBD |
Bismerthiazol | 73.9 ± 1.1 | 29.3 ± 1.7 |
Antitumor Activity
Nitrobenzaldehyde derivatives have been investigated for their potential antitumor properties. Some studies suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Mechanism of Action : The nitro group is believed to play a crucial role in the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of specific enzymes linked to disease progression, such as HSD17B13, which is associated with liver diseases . Compounds similar to this compound may offer therapeutic avenues for conditions like nonalcoholic fatty liver disease (NAFLD).
Research Findings
Recent studies have highlighted the need for further exploration of the biological activities of this compound:
- Antibacterial Studies : Ongoing research is focused on optimizing the structure to enhance activity against resistant bacterial strains.
- Antitumor Research : Investigations into its effects on various cancer cell lines are underway, aiming to elucidate its potential as an anticancer agent.
Properties
Molecular Formula |
C8H5F2NO4 |
---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-7-3-5(4-12)1-2-6(7)11(13)14/h1-4,8H |
InChI Key |
CRFMJTFBQDSLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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